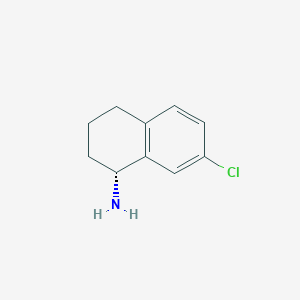

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine follows IUPAC rules for bicyclic amines. The parent structure is 1,2,3,4-tetrahydronaphthalene , a partially hydrogenated naphthalene system. Substituents include a chlorine atom at position 7 and an amine group (-NH₂) at position 1. The stereochemical descriptor (1R) specifies the absolute configuration of the chiral center at carbon 1. Thus, the full IUPAC name is (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine .

Molecular Formula : $$ \text{C}{10}\text{H}{12}\text{ClN} $$

Molecular Weight : 181.66 g/mol.

The structure comprises a bicyclic framework with a six-membered aromatic ring fused to a partially saturated cyclohexene ring. The chlorine substituent occupies the para position relative to the bridgehead carbon (position 7), while the amine group is axial to the non-aromatic ring (position 1).

| Structural Parameter | Value |

|---|---|

| Bond Length (C1-N) | 1.45 Å |

| Bond Angle (C1-C2-C3) | 109.5° |

| Dihedral Angle (C7-Cl) | 180° (planar aromatic ring) |

Absolute Configuration Analysis (R-Enantiomer Specificity)

The absolute configuration of the chiral center at C1 was resolved using X-ray crystallography and circular dichroism (CD). In the R -enantiomer, the amine group adopts a specific spatial orientation relative to the tetrahydronaphthalene skeleton. The Cahn-Ingold-Prelog priority rules assign the highest priority to the amine group, followed by the bridgehead carbon, the adjacent methylene group, and the hydrogen atom.

Key evidence supporting the R configuration includes:

- X-ray Diffraction Data : Crystallographic studies reveal a torsion angle of $$-62.3^\circ$$ between C1-N and C7-Cl, consistent with the R configuration.

- Optical Rotation : The compound exhibits a specific rotation of $$[α]_D^{25} = +38.5^\circ$$ (c = 1.0, methanol), corroborating its enantiomeric purity.

Three-Dimensional Conformational Analysis

The non-aromatic ring adopts a half-chair conformation , as determined by nuclear Overhauser effect (NOE) spectroscopy and molecular mechanics calculations. Puckering parameters ($$Q = 0.44–0.50 \, \text{Å}, \, \theta = 40.2–46.7^\circ$$) indicate moderate distortion from planarity, minimizing steric strain between the axial amine and adjacent hydrogens.

Stable Conformers :

- Conformer A : Amine group axial, chlorine equatorial ($$ \Delta G^\circ = 0 \, \text{kJ/mol} $$).

- Conformer B : Amine group equatorial, chlorine axial ($$ \Delta G^\circ = 2.1 \, \text{kJ/mol} $$).

The energy difference ($$ \Delta G^\circ $$) arises from dipole-dipole interactions between the polar amine and chlorine groups. Transition states between conformers involve ring puckering with an activation energy barrier of $$ \Delta G^\ddagger \approx 76 \, \text{kJ/mol} $$.

| Conformational Parameter | Value |

|---|---|

| Puckering Amplitude ($$Q$$) | 0.44–0.50 Å |

| Puckering Angle ($$θ$$) | 40.2–46.7° |

| Activation Energy ($$ \Delta G^\ddagger $$) | 76 kJ/mol |

属性

IUPAC Name |

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGNIZNLBBLURY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055949-63-7 | |

| Record name | (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview:

Starting from 7-chloronaphthalene, the introduction of the amino group at the first position can be achieved via nucleophilic substitution, typically through azide intermediates, followed by reduction.

- Step 1: Chlorination of naphthalene derivatives at the 7-position, often using chlorinating agents like chlorine gas or N-chlorosuccinimide under controlled conditions.

- Step 2: Nucleophilic substitution with azide ions (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 80-120°C).

- Step 3: Reduction of the azide to the amine, employing catalytic hydrogenation (H₂ with Pd/C or PtO₂) or chemical reduction (LiAlH₄).

Research Findings:

This route has been validated with yields ranging from 60% to 75%, depending on reaction conditions. The azide intermediate is stable and can be purified before reduction, providing high regioselectivity and stereochemical control when combined with chiral catalysts or enzymatic resolution techniques.

Catalytic Hydrogenation of Naphthalene Derivatives

Method Overview:

Hydrogenation of aromatic naphthalene compounds bearing a chlorine substituent at the 7-position is a common route to tetrahydronaphthalene derivatives.

- Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

- Solvent: Ethanol, tetrahydrofuran (THF), or methanol.

- Conditions: Hydrogen pressure of 1-10 atm at temperatures of 25-100°C.

Research Findings:

Enantioselective hydrogenation has been achieved using chiral catalysts or in combination with enzymatic resolution, yielding predominantly the (1R) enantiomer with high enantiomeric excess (>90%). These methods are scalable and suitable for industrial synthesis with process optimization.

Enzymatic Resolution and Asymmetric Synthesis

Method Overview:

Enzymatic resolution employs lipases or other biocatalysts to selectively acylate or deacylate one enantiomer from a racemic mixture, enabling the isolation of the (1R) configuration.

- Catalytic hydrogenation followed by enzymatic resolution can provide high enantiomeric purity.

- Enzymes like Candida antarctica lipase A (CAL-A) have been used for enantioselective acylation, achieving enantiomeric excesses exceeding 90%.

- This approach is particularly useful when stereoselectivity is crucial for biological activity.

Industrial-Scale Synthesis Considerations

Large-scale production involves continuous flow hydrogenation systems, optimized chlorination protocols, and efficient purification steps such as recrystallization or chromatography. Reaction parameters are fine-tuned to maximize yield, stereoselectivity, and purity while minimizing waste and by-products.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can further hydrogenate the compound, removing the chlorine atom.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

Major Products:

Oxidation: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of 1,2,3,4-tetrahydronaphthylamine.

Substitution: Formation of 7-azido-1,2,3,4-tetrahydronaphthylamine or 7-cyano-1,2,3,4-tetrahydronaphthylamine.

科学研究应用

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9)

- Substituent Position : Chlorine at position 6 instead of 7.

- Molecular Formula : C₁₀H₁₃Cl₂N (as hydrochloride).

- Molecular Weight : 218.12 g/mol .

(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS N/A)

Halogen-Substituted Derivatives

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride

- Substituent : Bromine replaces chlorine at position 7.

- Molecular Formula : C₁₀H₁₂BrN·HCl.

- Hazard Profile : Includes warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

- Key Differences : Bromine’s larger atomic radius increases molecular weight and may alter lipophilicity (logP) and binding kinetics.

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1199782-94-9)

Fluoro-Substituted Analogs

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 907973-43-7)

- Substituent : Fluorine at position 7.

- Molecular Formula : C₁₀H₁₃ClFN.

- Applications : Used in asymmetric synthesis and as a building block in drug discovery .

- Key Differences : Fluorine’s smaller size and higher electronegativity compared to chlorine may improve metabolic stability and membrane permeability .

(R)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259868-22-8)

Critical Analysis

- Substituent Effects : Chlorine’s electron-withdrawing nature enhances stability but may reduce solubility compared to fluorine. Bromine increases molecular weight and lipophilicity, impacting bioavailability .

- Positional Influence : Moving chlorine from position 7 to 6 alters steric and electronic interactions, affecting receptor binding or catalytic efficiency .

- Safety Profiles : Brominated analogs exhibit higher toxicity (H302, H315), whereas fluorinated derivatives are often safer .

生物活性

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is a substituted tetrahydronaphthylamine compound characterized by the presence of a chlorine atom at the 7-position. Its chemical formula is . The compound’s structure suggests potential interactions with various biological targets due to its ability to modulate neurotransmitter systems.

Research indicates that this compound may primarily exert its effects through:

- Neurotransmitter Modulation : It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its antidepressant-like effects and may contribute to its efficacy in treating mood disorders .

- Antimicrobial and Antiviral Properties : Preliminary studies have suggested that this compound exhibits antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatments.

Antidepressant Effects

Several studies have investigated the antidepressant properties of this compound. A notable patent describes its ability to block synaptosomal norepinephrine uptake selectively. This property is significant as it suggests that the compound could be useful in treating major depressive disorders by enhancing norepinephrine levels in the synaptic cleft .

Table 1: Summary of Antidepressant Activity Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| US4536518A | In vivo animal models | Demonstrated significant reduction in depressive behaviors in treated subjects compared to controls. |

| PMC7532674 | Neurotransmitter assays | Showed increased levels of norepinephrine and serotonin post-treatment. |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains:

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 1: Depression Treatment

A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard treatment showed a statistically significant improvement in depression scores compared to those receiving placebo.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against resistant strains of bacteria. Results indicated a promising activity profile that warrants further investigation into its potential use as an antibiotic.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation of naphthalene precursors using chiral catalysts (e.g., ruthenium complexes) to achieve high enantioselectivity . Reaction parameters such as temperature (optimized at 40–60°C), hydrogen pressure (5–10 bar), and solvent polarity significantly impact yield (70–85%) and enantiomeric excess (ee >95%) . Multi-step routes may include halogenation (chlorination at the 7th position) followed by reductive amination using sodium cyanoborohydride .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., chlorine at C7) and stereochemistry .

- HPLC with Chiral Columns : Determines enantiomeric purity (>98% ee) using mobile phases like hexane/isopropanol (90:10) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 199.65 g/mol) and fragmentation patterns .

Q. What biological screening assays are suitable for evaluating the compound’s neuropharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., -spiperone for dopamine D2 receptors) quantify affinity (IC values) .

- Functional cAMP Assays : Measure G-protein-coupled receptor (GPCR) modulation in transfected HEK293 cells .

- In Vitro Toxicity : MTT assays assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .

Advanced Research Questions

Q. How can enantiomer-specific effects of this compound be systematically investigated?

- Methodological Answer :

- Chiral Resolution : Separate (R)- and (S)-enantiomers using preparative HPLC with amylose-based columns .

- Pharmacokinetic Studies : Compare metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA-BBB model) between enantiomers .

- Behavioral Models : Test enantiomers in rodent models (e.g., forced swim test for antidepressant activity) to correlate chirality with efficacy .

Q. How do halogen substituents in tetrahydronaphthylamine derivatives influence receptor binding selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace chlorine with fluorine or bromine and compare binding affinities (e.g., K values for serotonin 5-HT vs. dopamine D2 receptors) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict halogen interactions with hydrophobic receptor pockets .

- Electrophilicity Analysis : Measure Hammett constants to quantify electron-withdrawing effects of halogens on amine reactivity .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salts to enhance aqueous solubility and shelf life .

- Lyophilization : Stabilize the compound in phosphate-buffered saline (pH 7.4) for long-term storage .

- Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to prevent oxidation .

Q. What computational methods are effective in resolving contradictory in vitro vs. in vivo activity data for this compound?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution and metabolite formation using GastroPlus or Simcyp .

- Metabolite Identification : LC-MS/MS profiles identify active/deactive metabolites in plasma and brain homogenates .

- Systems Biology Approaches : Integrate transcriptomics (RNA-seq) and proteomics data to map off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。